

# Measuring Iron Release from Sodium Iron Chlorophyllin: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sodium iron chlorophyllin

Cat. No.: B1211159

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## Introduction

**Sodium iron chlorophyllin** (SIC), a semi-synthetic chlorophyll derivative where the central magnesium atom is replaced by iron, is gaining interest as a potential iron supplement.[1][2] Its structural similarity to heme suggests a potentially high bioavailability.[2] Unlike conventional iron salts, SIC is reported to be stable under gastrointestinal conditions, which may reduce the incidence of adverse side effects.[3] This document provides detailed protocols for measuring the release of iron from **sodium iron chlorophyllin** using a standardized in vitro digestion model and subsequent quantification of bioavailable iron using a Caco-2 cell model.

## Principle

The stability of **sodium iron chlorophyllin** and the bioavailability of its iron are assessed through a multi-stage process that mimics human digestion and intestinal absorption. The compound is first subjected to simulated gastric fluid (SGF) and then to simulated intestinal fluid (SIF) to determine the extent of iron release under these conditions. Subsequently, the digested sample is introduced to a culture of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, serving as a model for the intestinal barrier.[4][5] The amount of iron taken up by these cells, quantified by measuring intracellular ferritin levels, provides an index of iron bioavailability.[4][6]

## Data Presentation

### Stability of Sodium Iron Chlorophyllin in Simulated Gastrointestinal Fluids

Studies indicate that **sodium iron chlorophyllin** is highly stable at the low pH of the stomach, with minimal iron release.

Condition	pH	Iron Release (%)	Reference
Simulated Gastric Fluid	2.0 - 4.0	~5	<a href="#">[7]</a>
In-house Dissolution	~2.0 - 4.0	~2	<a href="#">[7]</a>

### Iron Bioavailability in Caco-2 Cell Model

Despite lower iron release compared to ferrous sulfate in simulated digestion, **sodium iron chlorophyllin** demonstrates significant iron delivery to intestinal cells.

Iron Source	Relative Iron Bioaccessibility (vs. FeSO <sub>4</sub> )	Caco-2 Cell Ferritin Formation (vs. FeSO <sub>4</sub> )	Reference
Sodium Iron Chlorophyllin	Lower	2.5x higher	<a href="#">[5]</a>

## Experimental Protocols

### Part 1: In Vitro Digestion for Iron Release

This protocol simulates the digestion of **sodium iron chlorophyllin** in the stomach and small intestine.

Materials:

- **Sodium Iron Chlorophyllin (SIC)**

- Pepsin (from porcine gastric mucosa)
- Pancreatin (from porcine pancreas)
- Bile extract
- Sodium chloride (NaCl)
- Potassium chloride (KCl)
- Potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium chloride hexahydrate ( $\text{MgCl}_2(\text{H}_2\text{O})_6$ )
- Ammonium carbonate ( $(\text{NH}_4)_2\text{CO}_3$ )
- Calcium chloride ( $\text{CaCl}_2$ )
- Hydrochloric acid (HCl), 1M
- Sodium hydroxide (NaOH), 1M
- Deionized water
- Shaking water bath (37°C)
- pH meter

Procedure:

1. Preparation of Simulated Gastric Fluid (SGF) a. Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 500 mL of deionized water.[8] b. Add 7.0 mL of concentrated HCl and dilute to 1000 mL with deionized water.[8] c. The final pH should be approximately 1.2. Adjust with 1M HCl if necessary.[8]
2. Preparation of Simulated Intestinal Fluid (SIF) a. Dissolve 6.8 g of  $\text{KH}_2\text{PO}_4$  in 250 mL of deionized water.[8] b. Add 190 mL of 0.2 M NaOH and 400 mL of deionized water.[8] c. Add

10.0 g of pancreatin and mix.[8] d. Adjust the pH to  $7.5 \pm 0.1$  with 0.2 M NaOH and dilute to 1000 mL with deionized water.[8]

3. Gastric Digestion a. Disperse a known amount of **sodium iron chlorophyllin** in a suitable volume of deionized water. b. Add SGF to the sample in a 1:10 ratio (sample:SGF). c. Adjust the pH of the mixture to 2.0 with 1M HCl. d. Incubate for 1 hour at 37°C in a shaking water bath.[9]

4. Intestinal Digestion a. After gastric digestion, increase the pH of the digest to ~7.0 with 1M NaOH or  $\text{NaHCO}_3$ . [7] b. Add SIF containing bile extract to the gastric digest. c. Incubate for 2 hours at 37°C in a shaking water bath.[9]

5. Sample Collection for Analysis a. After digestion, centrifuge the sample to separate the soluble fraction (supernatant) from the insoluble residue. b. Collect the supernatant for the quantification of released iron.

## Part 2: Quantification of Released Iron

The amount of "free" iron released into the soluble fraction can be measured using a colorimetric assay. The bathophenanthroline method is specific for ferrous iron ( $\text{Fe}^{2+}$ ).

Materials:

- Bathophenanthroline disulfonic acid disodium salt
- Thioglycolic acid
- Trichloroacetic acid (TCA)
- Hydrochloric acid (HCl)
- Sodium acetate
- Ferrous sulfate or Ferrous ammonium sulfate (for standard curve)
- Spectrophotometer or 96-well plate reader

Procedure:

1. Reagent Preparation a. Acid Mixture: Dissolve 10 g of TCA in 82.2 mL of 37% HCl and adjust the final volume to 100 mL with deionized water.[\[10\]](#) b. Chromogen Reagent: Dissolve 1 mg of bathophenanthroline in 500  $\mu$ L of deionized water and add 10  $\mu$ L of concentrated thioglycolic acid.[\[10\]](#) Thioglycolic acid acts as a reducing agent to convert any ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ).[\[10\]](#) c. Saturated Sodium Acetate: Add 228 g of anhydrous sodium acetate to 400 mL of deionized water and agitate overnight.[\[10\]](#)

2. Iron Measurement a. Take an aliquot of the supernatant from the in vitro digestion. b. Add the acid mixture to precipitate proteins. c. Centrifuge and collect the clear supernatant. d. To the supernatant, add the chromogen reagent followed by saturated sodium acetate to adjust the pH for color development.[\[10\]](#) e. A pink/red color will develop in the presence of ferrous iron. f. Measure the absorbance at 535 nm.[\[10\]](#)[\[11\]](#) g. Quantify the iron concentration using a standard curve prepared with known concentrations of a ferrous iron standard.

## Part 3: Caco-2 Cell Iron Uptake Protocol

This protocol assesses the amount of iron from the digested sample that is taken up by intestinal cells.

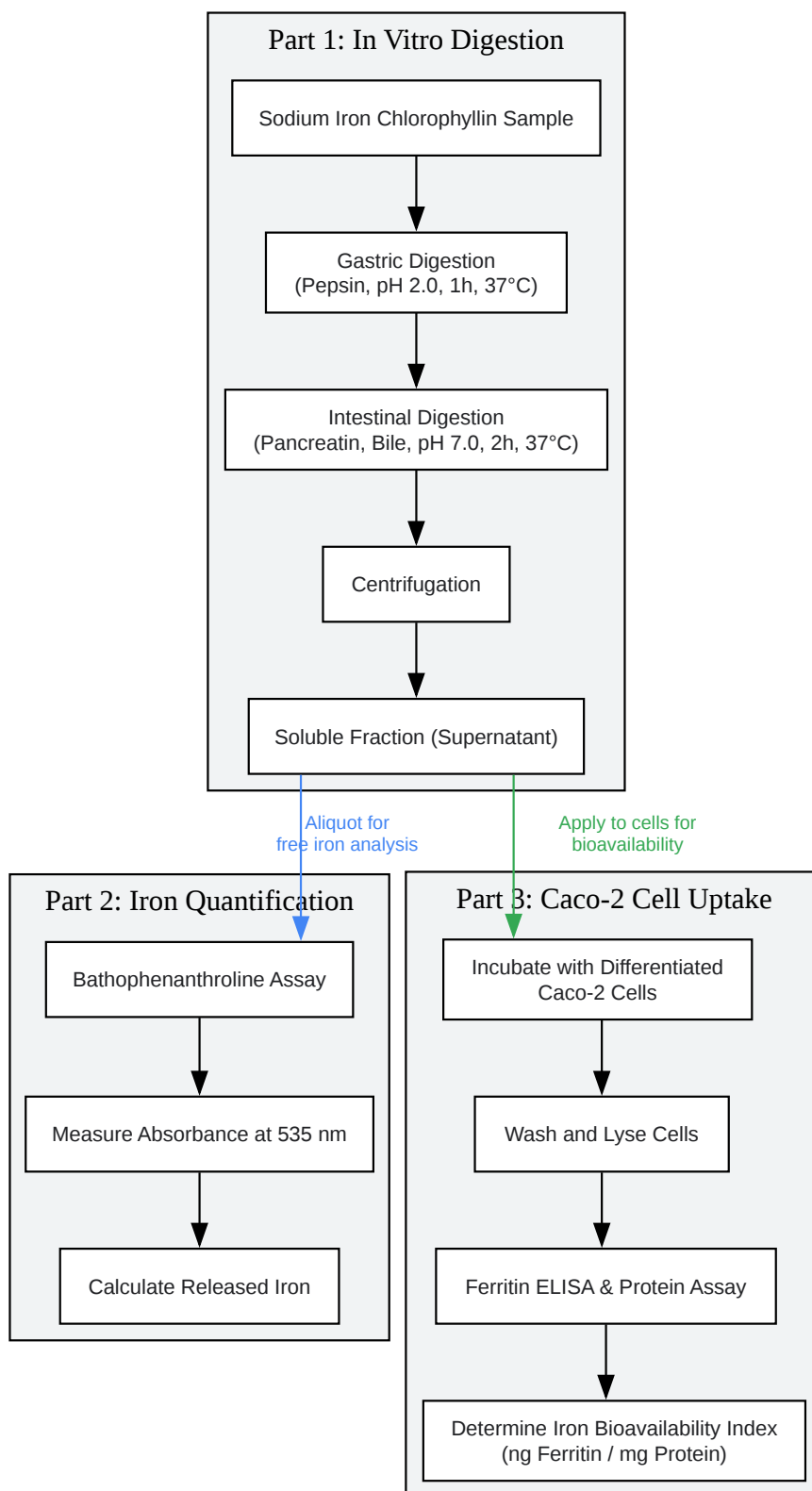
Materials:

- Differentiated Caco-2 cells grown on permeable supports (e.g., Transwell inserts)
- Digested sample supernatant (from Part 1)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Deionized water
- Cell lysis buffer
- Ferritin ELISA kit
- Bicinchoninic acid (BCA) protein assay kit

Procedure:

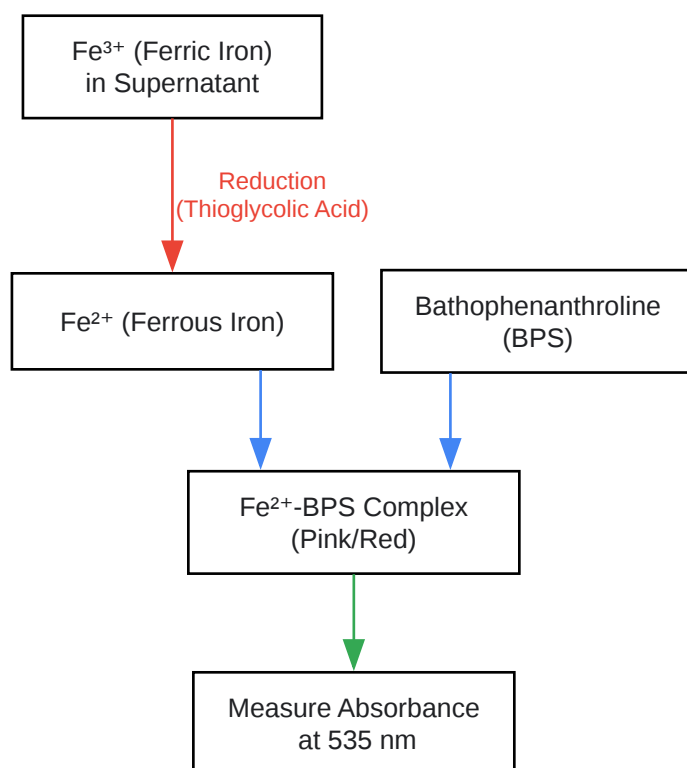
1. Cell Culture a. Culture Caco-2 cells on permeable supports for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer.
2. Iron Uptake a. Remove the culture medium from the apical side of the Caco-2 cell monolayer. b. Wash the cells with PBS. c. Add the supernatant from the intestinal digestion (from Part 1) to the apical side of the cells. d. Incubate for 2 to 12 hours at 37°C.[6]
3. Cell Harvesting and Lysis a. After incubation, remove the digestate and wash the cells twice with ice-cold PBS.[6] b. Lyse the cells by adding deionized water or a specific lysis buffer and sonicating or scraping.[6]
4. Ferritin and Protein Quantification a. Use a commercial ELISA kit to measure the concentration of ferritin in the cell lysate.[4][6] b. Use a BCA assay to determine the total protein concentration in the cell lysate.[6] c. Normalize the ferritin concentration to the total protein concentration (ng ferritin / mg protein). This value serves as the index of cellular iron uptake.[6]

## Visualizations



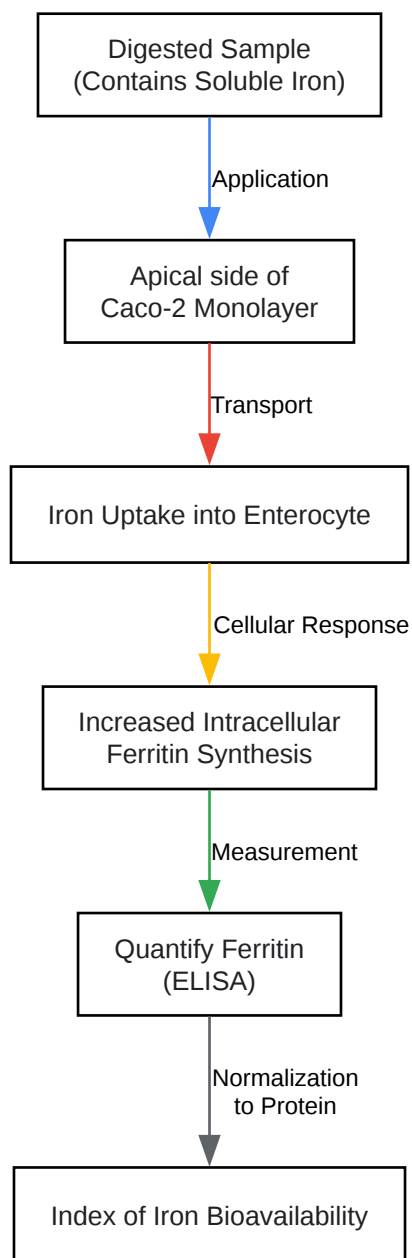
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Caption: Overall workflow for measuring iron release and bioavailability.



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Caption: Colorimetric quantification of ferrous iron using Bathophenanthroline.



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Caption: Logic of using Caco-2 cell ferritin as a bioavailability marker.

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